N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methyloxy groups, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its distinct chemical properties and potential utility in research and industry.
Properties
Molecular Formula |
C24H21F3N4O4 |
|---|---|
Molecular Weight |
486.4g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21F3N4O4/c1-33-16-6-4-5-15(10-16)18-11-21(24(25,26)27)31-22(30-18)17(13-29-31)23(32)28-12-14-7-8-19(34-2)20(9-14)35-3/h4-11,13H,12H2,1-3H3,(H,28,32) |
InChI Key |
CKAYZXHHFNJVFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other suitable methods.
Attachment of the methyloxy groups: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, including its activity against specific biological targets.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
